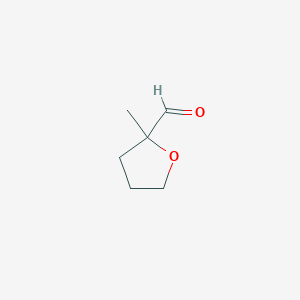

2-Méthyltétrahydrofuranne-2-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyloxolane-2-carbaldehyde is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an intermediate in organic synthesis and its potential use in green chemistry as a bio-based solvent.

Applications De Recherche Scientifique

2-Methyloxolane-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It can be used in the preparation of biologically active compounds.

Industry: It is used as a solvent and in the production of polymers and resins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methyloxolane-2-carbaldehyde can be synthesized through several methods. One common route involves the oxidation of 2-methyloxolane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, 2-methyloxolane-2-carbaldehyde can be produced through the catalytic oxidation of 2-methyloxolane. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyloxolane-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of 2-methyloxolane-2-carbaldehyde depends on the specific reaction it is involved in. Generally, it acts as an electrophile in many reactions, where it can be attacked by nucleophiles. The molecular targets and pathways involved vary depending on the reaction conditions and the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyltetrahydrofuran: Similar in structure but lacks the aldehyde functional group.

2-Methyloxolane: Similar backbone but without the aldehyde group.

Uniqueness

2-Methyloxolane-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This functional group makes it a valuable intermediate in organic synthesis and enhances its reactivity in various chemical processes.

Activité Biologique

2-Methyloxolane-2-carbaldehyde, also known as 2-methyloxolane, is a compound that has garnered attention for its potential applications in various fields, including organic chemistry and biochemistry. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

2-Methyloxolane-2-carbaldehyde is characterized by its oxolane structure, which contributes to its unique solubility and solvent properties. It is primarily recognized as a bio-based solvent and has been compared favorably to traditional petroleum-derived solvents like hexane.

- Molecular Formula : C₅H₁₀O

- Molar Mass : 86.13 g/mol

- Log P (Partition Coefficient) : 1.85, indicating moderate lipophilicity.

Solvent Properties

One of the primary biological activities of 2-methyloxolane-2-carbaldehyde is its role as a lipophilic solvent . It has shown significant efficacy in the extraction of natural products from plant materials, making it a valuable tool in food science and biochemistry.

- Extraction Efficiency : Studies indicate that 2-methyloxolane can solubilize both fatty and polar molecules effectively due to its dual characteristics—lipophilic nature and the presence of an oxygen atom which allows interaction with polar compounds .

Toxicological Profile

The safety assessment of 2-methyloxolane indicates that it is rapidly metabolized with a low potential for bioaccumulation. The European Food Safety Authority (EFSA) has evaluated its use as a food extraction solvent and concluded that it does not raise safety concerns when used under specified conditions .

- No Observed Adverse Effect Levels (NOAELs) : Various studies have established NOAELs ranging from 100 mg/kg body weight per day for reproductive and developmental toxicity .

Application in Food Extraction

A notable study highlighted the use of 2-methyloxolane as a substitute for hexane in the extraction of oils and proteins from plant sources. The study demonstrated that 2-methyloxolane not only provided comparable extraction yields but also reduced environmental impact due to its bio-based origin .

Comparative Analysis with Hexane

In comparative studies, 2-methyloxolane was shown to have superior solvation properties for certain natural products, such as humulone and lupulone. These compounds are more polar than typical lipophilic substances, indicating that 2-methyloxolane can effectively interact with a broader range of chemical entities than hexane .

| Property | 2-Methyloxolane | Hexane |

|---|---|---|

| Log P | 1.85 | 4.00 |

| Solubility in Polar Compounds | High | Low |

| Environmental Impact | Low | High |

Research Findings

Recent literature reviews have consolidated knowledge regarding the properties and applications of 2-methyloxolane. It has been identified as an environmentally friendly alternative for traditional solvents used in various extraction processes within the food industry .

Propriétés

IUPAC Name |

2-methyloxolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMQZSUJRUBHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.